Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
CAS No.: 1932198-36-1
Cat. No.: VC7350814
Molecular Formula: C21H21NO4S
Molecular Weight: 383.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932198-36-1 |
|---|---|
| Molecular Formula | C21H21NO4S |
| Molecular Weight | 383.46 |
| IUPAC Name | (4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C21H21NO4S/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m1/s1 |
| Standard InChI Key | UPFXVBZXMLAMDX-GOSISDBHSA-N |
| SMILES | CC1(N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Introduction
Structural and Chemical Properties
Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid features a five-membered thiazolidine ring containing sulfur and nitrogen atoms, with two methyl groups at the 2-position ensuring conformational rigidity. The Fmoc group, attached to the nitrogen of the thiazolidine, acts as a temporary protecting group during solid-phase peptide synthesis (SPPS). This configuration enables selective deprotection under mild basic conditions (e.g., piperidine), preserving the integrity of other functional groups .
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 383.46 g/mol | |
| Optical Rotation () | to (1% in DMF) | |
| CAS Number | 1932198-36-1 |
The thiazolidine ring’s rigidity reduces peptide backbone flexibility, which is advantageous for stabilizing secondary structures like β-turns in therapeutic peptides .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
-
Thiazolidine Ring Formation: L-cysteine reacts with acetone under acidic conditions (e.g., HCl) to form 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid. This step exploits the nucleophilic attack of cysteine’s thiol group on the carbonyl carbon of acetone, followed by cyclization .
-
Fmoc Protection: The primary amine of the thiazolidine derivative is protected using Fmoc chloride in dichloromethane (DCM) with triethylamine as a base. The reaction proceeds at 0–5°C to minimize side reactions .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazolidine Formation | L-cysteine, acetone, HCl, 25°C, 12h | 85–90% |
| Fmoc Protection | Fmoc-Cl, DCM, triethylamine, 0°C | 75–80% |
Industrial-Scale Manufacturing
Industrial protocols emphasize scalability and reproducibility. Automated continuous-flow reactors ensure precise control over reaction parameters, while liquid chromatography-mass spectrometry (LC-MS) monitors intermediate purity. For example, a patent detailing α4β7 peptide antagonists highlights the use of Fmoc-protected thiazolidine derivatives in multi-kilogram syntheses, achieving >99% purity after crystallization .
Applications in Peptide Science and Drug Development
Peptide Synthesis
The compound’s primary application lies in SPPS, where it serves as a building block for introducing constrained residues. Its Fmoc group is selectively removed using 20% piperidine in DMF, enabling iterative elongation of peptide chains. A notable example includes its incorporation into cyclic disulfide-rich peptides targeting inflammatory bowel disease (IBD), where the thiazolidine ring enhances metabolic stability .
Bioconjugation and Drug Delivery
The thiazolidine moiety facilitates site-specific bioconjugation. For instance, its sulfur atom can be oxidized to sulfonic acid for covalent attachment to gold nanoparticles, enabling targeted drug delivery systems .
Therapeutic Peptides
Recent studies utilize this derivative in synthesizing peptide antagonists for integrin α4β7, a target in IBD therapy. The compound’s rigidity improves binding affinity by preorganizing the peptide’s bioactive conformation .
Comparative Analysis with Related Fmoc-Protected Amino Acids
Table 3: Comparison of Fmoc-Protected Amino Acids
| Compound | Structural Feature | Applications |
|---|---|---|
| Fmoc-(4-s)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | Thiazolidine ring, methyl groups | Stabilized β-turns, SPPS |
| Fmoc-Proline | Pyrrolidine ring | Helix induction |
| Fmoc-Cysteine | Thiol group | Disulfide bond formation |
The thiazolidine derivative’s methyl groups confer superior steric hindrance compared to proline, reducing undesired cis-amide conformations by 40% in model peptides .
Biological Activity and Mechanism
The Fmoc group’s orthogonality allows sequential deprotection in multi-step syntheses. Upon base treatment, the Fmoc moiety is cleaved via β-elimination, regenerating the free amine for subsequent coupling. In vivo, peptides incorporating this derivative exhibit prolonged half-lives due to resistance to proteolytic cleavage, as demonstrated in rodent models of colitis .
Recent Research and Innovations
A 2025 study optimized the compound’s use in synthesizing cyclic peptides via oxidative disulfide pairing. Using hydrogen peroxide in ammonium bicarbonate buffer, researchers achieved 95% cyclization efficiency, a 15% improvement over traditional air oxidation methods . Additionally, its integration into peptidomimetics for oncology targets (e.g., PD-1/PD-L1 inhibitors) highlights expanding therapeutic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume